(1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)pyrrolidin-2-yl)methanol dihydrochloride
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Overview
Description
The compound contains a 4-methyl-4H-1,2,4-triazol-3-yl group . This group is part of the 1,2,4-triazole family, which is a type of heterocyclic compound. The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of a compound with a 1,2,4-triazole ring can be analyzed using techniques such as 1H NMR and 13C NMR . These techniques provide information about the hydrogen and carbon atoms in the compound, respectively .
Chemical Reactions Analysis
The 1,2,4-triazole ring is known to participate in various chemical reactions. For example, it can react with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various analytical techniques. For example, the thermal stability and density of a compound can be determined through thermal analysis and density measurements, respectively .
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c1-12-7-10-11-9(12)5-13-4-2-3-8(13)6-14;;/h7-8,14H,2-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQQSXSRAFSNBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CN2CCCC2CO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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